molecular formula C14H19NO3S B2565848 (2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351586-97-4

(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2565848
CAS No.: 1351586-97-4
M. Wt: 281.37
InChI Key: HBSGZKFHFILBNZ-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)methanone is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dimethyl-1,4-diketone under acidic conditions.

    Spiro Compound Formation: The spiro structure is formed by reacting the furan derivative with a suitable spiro precursor, such as 1-oxa-4-thia-8-azaspiro[4.5]decan-8-one, under basic conditions.

    Methanone Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The methanone group can be reduced to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the spiro structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted furan and spiro compounds.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
  • (2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propanone

Uniqueness

Compared to similar compounds, (2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone stands out due to its specific methanone group, which can influence its reactivity and interactions with biological targets. This unique feature can make it more suitable for certain applications, such as drug development and material science.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-10-9-12(11(2)18-10)13(16)15-5-3-14(4-6-15)17-7-8-19-14/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSGZKFHFILBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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